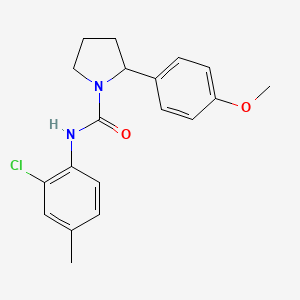![molecular formula C21H23N3O B5986713 3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5986713.png)
3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Also known as MPP, this compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of MPP is not fully understood. However, studies have suggested that MPP may act as an inhibitor of certain enzymes, including monoamine oxidase (MAO) and histone deacetylase (HDAC). MAO is an enzyme that breaks down neurotransmitters, such as dopamine and serotonin, in the brain. Inhibition of MAO can lead to increased levels of these neurotransmitters, which may have therapeutic effects. HDAC is an enzyme that regulates gene expression. Inhibition of HDAC can lead to changes in gene expression, which may also have therapeutic effects.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects. In vitro studies have suggested that MPP can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. MPP has also been shown to have neuroprotective effects in animal models of Parkinson's disease. Additionally, MPP has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPP in lab experiments is its potential therapeutic applications. MPP has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another advantage is its relatively simple synthesis method. However, one limitation of using MPP in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of MPP. One potential direction is the further investigation of its mechanism of action. Understanding the precise molecular targets of MPP could lead to the development of more specific and effective drugs. Another potential direction is the investigation of MPP in combination with other drugs or therapies. Combining MPP with other drugs or therapies could enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of MPP in humans.
Méthodes De Synthèse
The synthesis of 3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide involves the reaction of 2-methylphenylhydrazine and 1-phenyl-1-propanone with 1H-pyrazole-1-carboxaldehyde in the presence of acetic acid. This reaction results in the formation of MPP as a white crystalline solid.
Applications De Recherche Scientifique
MPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MPP has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, MPP has been studied for its potential use as a tool compound for the development of new drugs. In neuroscience, MPP has been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease.
Propriétés
IUPAC Name |
3-(2-methylphenyl)-3-phenyl-N-(2-pyrazol-1-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-17-8-5-6-11-19(17)20(18-9-3-2-4-10-18)16-21(25)22-13-15-24-14-7-12-23-24/h2-12,14,20H,13,15-16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQYWWLWZRCMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)NCCN2C=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(2-pyrazinyl)ethyl]amine](/img/structure/B5986631.png)
![N-allyl-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5986638.png)

![3-[(diethylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B5986654.png)
![1-[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]methanamine](/img/structure/B5986659.png)
![methyl 3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5986671.png)
![4-(3-isopropylisoxazol-5-yl)-3-methyl-1-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5986691.png)
![2-{[(2-methoxy-1-methylethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5986697.png)
![{3-[2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B5986700.png)
![2-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5986704.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5986715.png)
![4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5986716.png)